3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone -

3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone

Catalog Number: EVT-4077890
CAS Number:
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Arylidene-2-thioxo-imidazolidin-4-ones

  • Compound Description: These compounds serve as crucial intermediates in the synthesis of various imidazolidinone derivatives, including 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone. They are prepared via nucleophilic Michael addition of 2-thioxo-imidazolidin-4-one to (2-cyano-3-phenyl)-ethyl acrylates. []
  • Relevance: The 5-arylidene-2-thioxo-imidazolidin-4-ones share the core imidazolidinone ring structure with 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone, differing primarily in the substituent at the 5-position. In the related compounds, an arylidene group (=CH-aryl) occupies the 5-position, while the target compound features a sec-butyl group. This structural similarity highlights their close relationship as part of the same chemical class and synthetic pathway. []

3-Benzyl-5-benzylidene-2-thioxo-imidazolidin-4-ones

  • Compound Description: These derivatives, synthesized by N-alkylation of 5-arylidene-2-thioxo-imidazolidin-4-ones, exhibit anti-inflammatory activity. []
  • Relevance: 3-Benzyl-5-benzylidene-2-thioxo-imidazolidin-4-ones are structurally very similar to 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone. Both share the 3-benzyl and 2-thioxo substituents on the imidazolidinone core. The primary difference lies in the 5-position substituent, where the related compound has a benzylidene group compared to the sec-butyl group in the target compound. This close structural resemblance underlines their placement within the same chemical class and potential for shared biological activities. []

5-Benzylidene-3-(2-phenyl-2-oxo-ethyl)-2-thioxo-imidazolidin-4-ones

  • Compound Description: These compounds are synthesized by N-alkylation of 5-arylidene-2-thioxo-imidazolidin-4-ones and also demonstrate anti-inflammatory activity. []
  • Relevance: Similar to the previous group, these compounds also share the 2-thioxo-imidazolidin-4-one core with 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone. The difference lies in the N-substituents; these compounds have a 3-(2-phenyl-2-oxo-ethyl) group compared to the 3-benzyl group in the target compound. While this difference exists, the presence of a bulky, aromatic substituent at the N3 position, alongside the shared core structure, indicates their close relationship within the same chemical class. []

2-Alkylthio-3-benzyl-5-arylmethylidene-4H-imidazolin-4-ones

  • Compound Description: This group represents a series of new double imidazolinone derivatives synthesized through S-alkylation of 2-thioxo-3-benzyl-5-arylmethylidene-4-imidazolidinones. []
  • Relevance: These compounds, despite containing a double imidazolinone structure, share significant structural similarity with 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone. Both possess the 3-benzyl substituent and the 2-thioxo-4-imidazolidinone core. The key difference lies in the additional imidazolinone ring and arylmethylidene substituent at the 5-position in the related compounds. Nevertheless, their shared synthetic pathway and overlapping structural features mark them as closely related analogs. []

Properties

Product Name

3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone

IUPAC Name

3-benzyl-5-butan-2-yl-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

InChI

InChI=1S/C14H18N2OS/c1-3-10(2)12-13(17)16(14(18)15-12)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)

InChI Key

ZNMSFGHCOVVUQS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(=S)N1)CC2=CC=CC=C2

Canonical SMILES

CCC(C)C1C(=O)N(C(=S)N1)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.